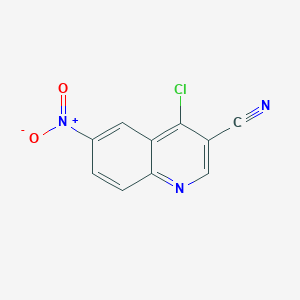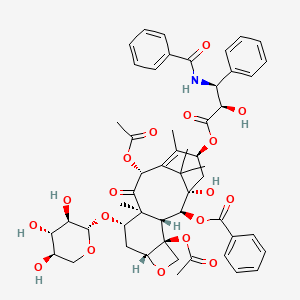
Methyl 4-(methylsulfonyl)benzoate
概要
説明
Methyl 4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H10O5S . It has a molecular weight of 230.24 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37% respectively . Another method involves a multi-step reaction with hydrazine and acetic acid in methanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 .Chemical Reactions Analysis
Esters like this compound can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .科学的研究の応用
Synthesis and Industrial Production
- Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, demonstrates the importance of Methyl 4-(methylsulfonyl)benzoate in pharmaceutical synthesis. The process involves several chemical reactions including diazotization, Sandmeyer reaction, and methylation, highlighting the compound's role in complex chemical syntheses (Yang Jian-she, 2009).
Chemical Properties and Acaricide Application
- The compound's variant, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amidoflumet, serves as a novel acaricide. Its molecular orientation, specifically the coplanar arrangement of sulfonamide H atom and carbonyl O atom, is crucial for its effectiveness (Masaharu Kimura, S. Hourai, 2005).
Process Optimization in Pharmaceutical Intermediates
- The optimization of reaction conditions for the synthesis of related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, illustrates the industrial relevance of this compound derivatives in pharmaceutical manufacturing (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).
Applications in Organic Synthesis and Catalysis
- Research on the synthesis and crystallographic characterization of light-metal coordination polymers using a derivative of this compound highlights its potential in diversifying the structures of light-metal coordination polymers, with implications for material science and catalysis (Rika Ochi, S. Noro, Y. Hijikata, K. Kubo, Takayoshi Nakamura, 2017).
Environmental and Microbial Applications
- The microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia, which utilizes methyl benzoate as a carbon source, reveals the environmental significance of this compound and its derivatives in biodegradation and soil ecology (G. Philippe, D. Vega, J. Bastide, 2001).
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
作用機序
Target of Action
It’s known that similar compounds have shown activity against various strains of microorganisms .
Mode of Action
It’s known that similar compounds can act as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant .
生化学分析
Biochemical Properties
Methyl 4-(methylsulfonyl)benzoate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes such as benzoate 4-monooxygenase, which catalyzes the hydroxylation of benzoate derivatives. The interaction between this compound and these enzymes is crucial for its metabolic processing and subsequent biochemical effects .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function. Additionally, this compound has been found to influence the activity of certain transcription factors, leading to changes in gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. The compound’s ability to modulate enzyme activity is linked to its structural properties, which allow it to fit into the active sites of target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of aromatic compounds. It interacts with enzymes such as benzoate 4-monooxygenase, which catalyzes the hydroxylation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of water-soluble products that are excreted from the body. The compound’s involvement in these metabolic pathways highlights its role in the detoxification and elimination of aromatic compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate cell membranes and reach intracellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For example, it may localize to the cytosol, where it interacts with cytosolic enzymes, or to the mitochondria, where it influences mitochondrial function. The subcellular localization of this compound is crucial for its biochemical effects and overall cellular impact .
特性
IUPAC Name |
methyl 4-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXKWUWYBKREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424079 | |
| Record name | methyl 4-methanesulfonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-70-1 | |
| Record name | methyl 4-methanesulfonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)











